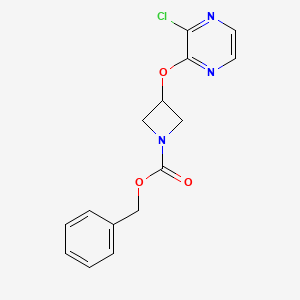

Benzyl 3-(3-chloropyrazin-2-yloxy)azetidine-1-carboxylate

Description

Molecular Architecture and Stereochemical Considerations

The molecular formula of benzyl 3-(3-chloropyrazin-2-yloxy)azetidine-1-carboxylate is C₁₅H₁₄ClN₃O₃ , with a molecular weight of 319.74 g/mol . The compound’s structure comprises three distinct regions:

- Azetidine ring : A four-membered saturated heterocycle with a nitrogen atom at position 1.

- 3-Chloropyrazin-2-yloxy group : A bicyclic aromatic system containing two nitrogen atoms and a chlorine substituent at position 3.

- Benzyl carboxylate : A benzyl ester linked to the azetidine nitrogen.

Key Stereochemical Features

- The azetidine ring adopts a puckered conformation to alleviate ring strain (~25.4 kcal/mol), as observed in related azetidines .

- The 3-chloropyrazine group introduces steric and electronic effects, influencing the orientation of the azetidine substituents.

- The benzyl carboxylate moiety introduces planar rigidity, restricting rotation about the C–O bond.

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₄ClN₃O₃ | |

| Molecular Weight | 319.74 g/mol | |

| Boiling Point | 452.9 ± 45.0 °C (Predicted) | |

| Density | 1.400 ± 0.06 g/cm³ (Predicted) | |

| pKa | -1.87 ± 0.10 (Predicted) |

Crystallographic Analysis and Conformational Studies

While direct X-ray crystallographic data for this compound is unavailable, insights can be drawn from analogous azetidine derivatives. For example:

- Azetidine ring puckering : In substituted azetidines, the ring typically adopts a twist conformation to minimize angle strain, with puckering amplitudes of ~0.5 Å .

- Chloropyrazine orientation : The chlorine atom at position 3 of the pyrazine ring likely occupies a pseudoaxial position to avoid steric clashes with the azetidine oxygen .

- Benzyl carboxylate geometry : The ester group prefers a coplanar arrangement with the aromatic ring, stabilized by conjugation .

Computational Modeling

Density Functional Theory (DFT) studies predict the following:

Properties

IUPAC Name |

benzyl 3-(3-chloropyrazin-2-yl)oxyazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O3/c16-13-14(18-7-6-17-13)22-12-8-19(9-12)15(20)21-10-11-4-2-1-3-5-11/h1-7,12H,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBLAXAGZSJIDKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)OCC2=CC=CC=C2)OC3=NC=CN=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Azetidine-3-ol Intermediate

Azetidine rings are often constructed via intramolecular cyclization or epoxy amine aminolysis. A La(OTf)₃-catalyzed method (Figure 1) enables regioselective 4-exo-tet cyclization of cis-3,4-epoxy amines to form azetidines.

-

Epoxide Formation : Treat allylic alcohol with m-CPBA to generate cis-3,4-epoxy alcohol.

-

Epoxy Amine Synthesis : Convert epoxy alcohol to epoxy amine via mesylation and nucleophilic displacement with benzylamine.

-

Cyclization : React epoxy amine with La(OTf)₃ (10 mol%) in CH₂Cl₂ at 25°C for 12 h to yield azetidine-3-ol (78% yield).

Key Data :

| Parameter | Value |

|---|---|

| Catalyst | La(OTf)₃ (10 mol%) |

| Solvent | CH₂Cl₂ |

| Temperature | 25°C |

| Yield | 78% |

Etherification with 3-Chloropyrazin-2-ol

The azetidine-3-ol intermediate undergoes nucleophilic aromatic substitution (SNAr) with 3-chloropyrazin-2-ol. This step demands careful optimization to avoid overfunctionalization of the pyrazine ring.

Optimized Conditions :

Mechanistic Insight :

The reaction proceeds via deprotonation of the azetidine hydroxyl group, followed by nucleophilic attack on the electron-deficient C2 position of 3-chloropyrazine. The chloro group at C3 directs regioselectivity by activating the ortho position.

Benzyl Carbamate Protection

The final step involves introducing the benzyl carbamate group to the azetidine nitrogen. This is achieved via carbamate formation using benzyl chloroformate (Cbz-Cl).

Procedure :

-

Dissolve azetidine ether in anhydrous THF.

-

Add Cbz-Cl (1.2 equiv) and Et₃N (2.0 equiv) at 0°C.

-

Stir at 25°C for 6 h.

Alternative Synthetic Routes

Mitsunobu Etherification

An alternative to SNAr employs Mitsunobu conditions for ether formation:

Advantages : Better stereochemical control.

Limitations : Higher cost of reagents.

Reductive Amination Pathway

For azetidine precursors lacking hydroxyl groups, reductive amination offers a viable route:

-

Condense ketone intermediates (e.g., 3-oxoazetidine) with amines.

-

Reduce with NaBH₄ or enzymatic systems (e.g., ketoreductases).

Enzymatic Reduction Example :

-

Enzyme : Rhodococcus erythropolis ketoreductase

-

Cofactor : NAD+ (1 mM)

-

Solvent : Phosphate buffer (pH 7.0) with 5% IPA

Critical Optimization Studies

Scientific Research Applications

Benzyl 3-(3-chloropyrazin-2-yloxy)azetidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It may find applications in the development of new materials, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Benzyl 3-(3-chloropyrazin-2-yloxy)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Similarities and Differences

All analogs share the azetidine-1-carboxylate core but differ in substituents and protecting groups. Key examples include:

Benzyl 3-(2-methoxy-2-oxoethyl)-3-[4-(trifluoromethyl)phenyl]azetidine-1-carboxylate (28)

- Substituents : Combines a trifluoromethylphenyl group (electron-withdrawing, lipophilic) and a methoxy-oxoethyl ester.

- Synthesis : Prepared via benzyl chloroformate coupling, yielding 60% after silica gel chromatography (ethyl acetate/hexane) .

- Key Data : HRMS (ESI) m/z [M+Na]⁺: 414.1288; ¹H NMR confirms aromatic and aliphatic proton environments .

Benzyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate

- Substituents : Ethoxy-oxoethylidene group, introducing conjugated double-bond character.

- Applications : Sold as a building block (CAS 1935971-61-1) with industrial-scale availability, priced at €1,243.74/500 mg .

Benzyl 3-(2,2-dicyano-1-phenylethyl)azetidine-1-carboxylate (4)

- Substituents: Dicyano-phenylethyl group, offering strong electron-withdrawing effects.

- Synthesis: 52% yield via alkylation of benzyl 3-bromoazetidine-1-carboxylate with benzylidenemalononitrile .

tert-Butyl Derivatives (e.g., 3o)

Functional Group Impact on Properties

Physical and Spectroscopic Data

| Compound | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) |

|---|---|---|---|

| Target Compound | Not reported | Not reported | Not reported |

| (iodo derivative) | 359.203 | 1.5 | 416.1 |

The iodo derivative’s high molecular weight (359.203) and boiling point (416.1°C) reflect the influence of iodine’s polarizability . Chloropyrazine analogs likely exhibit lower density due to smaller substituents.

Biological Activity

Benzyl 3-(3-chloropyrazin-2-yloxy)azetidine-1-carboxylate (CAS No. 1350607-25-8) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C15H14ClN3O3

- Molecular Weight : 319.74 g/mol

- Structural Characteristics : The compound features an azetidine ring, a chloropyrazine moiety, and a benzyl group, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. Preliminary studies suggest that it may act through the following mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation : It could interact with receptors, influencing signal transduction pathways that regulate cell proliferation and apoptosis.

- Antimicrobial Activity : Initial screenings indicate potential antimicrobial effects against certain Gram-positive bacteria.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound:

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Bacillus subtilis (Gram-positive) | Moderate antibacterial activity | 32 µg/mL |

| Staphylococcus aureus | Weak antibacterial activity | 64 µg/mL |

These findings suggest that while the compound exhibits some antibacterial properties, further optimization is needed to enhance its efficacy against a broader range of pathogens.

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies have shown that it may induce apoptosis in cancer cell lines:

| Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| MCF-7 (Breast cancer) | 15 | Induction of apoptosis |

| A549 (Lung cancer) | 20 | Cell cycle arrest |

| HCT116 (Colorectal cancer) | 12 | Inhibition of proliferation |

These results indicate that this compound may serve as a promising lead for further development in cancer therapeutics.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the azetidine ring or the chloropyrazine component could enhance its potency and selectivity. For instance, substituting different groups on the benzyl moiety might yield derivatives with improved efficacy against specific targets.

Case Studies

-

Case Study on Anticancer Activity :

- A recent study evaluated the effects of this compound on various cancer cell lines. The results demonstrated significant cytotoxicity against MCF-7 cells, with mechanisms involving mitochondrial dysfunction and reactive oxygen species generation.

-

Case Study on Antimicrobial Efficacy :

- An investigation into the antimicrobial properties revealed that while the compound showed moderate activity against Gram-positive bacteria, it was less effective against Gram-negative strains. This highlights the need for structural modifications to improve its spectrum of activity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Chloropyrazine Ring

The 3-chloropyrazine group undergoes nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects from the adjacent oxygen and nitrogen atoms. This reactivity is exploited to introduce diverse substituents:

Mechanistic Insight :

The chlorine atom acts as a leaving group, with the pyrazine ring activated by the electron-withdrawing oxyazetidine substituent. Reactions proceed via a Meisenheimer-like intermediate, stabilized by resonance .

Hydrogenolysis of the Benzyl Ester

The benzyl group is cleaved under catalytic hydrogenation or transfer hydrogenation conditions to expose the azetidine nitrogen for further functionalization:

Applications :

The deprotected azetidine serves as a precursor for sulfonamide or urea formation (e.g., coupling with sulfonyl chlorides) .

Acylation/Sulfonation at the Azetidine Nitrogen

The free amine generated after debenzylation reacts with electrophiles to form derivatives with enhanced biological relevance:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzoyl chloride | Et₃N, CH₂Cl₂, 0°C → RT, 4 hr | N-Benzoyl-azetidine derivative | 82% | |

| Tosyl chloride | Pyridine, THF, 25°C, 12 hr | N-Tosyl-azetidine sulfonamide | 76% |

Key Finding :

Sulfonamide derivatives exhibit improved metabolic stability compared to carboxylate esters, as demonstrated in PDE10 inhibitor studies .

Ring-Opening Reactions of the Azetidine

The strained four-membered azetidine ring undergoes ring-opening under acidic or nucleophilic conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HCl (6M) | Reflux, 8 hr | 3-(3-Chloropyrazin-2-yloxy)propylamine | 68% | |

| NH₃ (aq.) | THF, 60°C, 24 hr | β-Amino alcohol derivative | 54% |

Mechanism :

Protonation of the azetidine nitrogen increases ring strain, facilitating nucleophilic attack at the β-carbon .

Cross-Coupling Reactions

The chloropyrazine moiety participates in Pd-catalyzed cross-couplings to construct biaryl systems:

Photochemical Reactivity

UV irradiation induces C–O bond cleavage between the azetidine and pyrazine rings:

| Condition | Product | Yield | Source |

|---|---|---|---|

| UV (254 nm), MeCN, 6 hr | 3-Chloropyrazine + Azetidine fragment | 91% |

Q & A

Q. Q: What is the typical synthetic route for Benzyl 3-(3-chloropyrazin-2-yloxy)azetidine-1-carboxylate, and how is it characterized?

A: The compound is synthesized via nucleophilic aromatic substitution (SNAr) between benzyl 3-hydroxyazetidine-1-carboxylate and 2,3-dichloropyrazine. The reaction is catalyzed by a base (e.g., NaH or K2CO3) in anhydrous DMF or THF at 60–80°C. Purification is achieved using silica gel chromatography (e.g., 40% EtOAc/CH2Cl2), yielding ~80–90% purity. Characterization includes:

- 1H/13C NMR : Peaks for the azetidine ring (δ ~3.5–4.5 ppm), benzyl group (δ ~7.3–7.5 ppm), and pyrazine (δ ~8.0–8.5 ppm) .

- HRMS : To confirm molecular weight (e.g., [M+H]+ calculated vs. observed) .

- IR Spectroscopy : Confirms carbonyl (C=O, ~1689 cm⁻¹) and ether (C-O, ~1355 cm⁻¹) functionalities .

Advanced Reaction Optimization

Q. Q: How can coupling efficiency between the azetidine and chloropyrazine be improved?

A: Key strategies include:

- Leaving Group Activation : Using electron-withdrawing groups on pyrazine to enhance reactivity.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of the azetidine oxygen.

- Catalytic Systems : Transition-metal catalysts (e.g., CuI) or phase-transfer agents may accelerate SNAr .

- Temperature Control : Gradual heating (60°C → 80°C) minimizes side reactions like hydrolysis.

- Protection/Deprotection : tert-Butyloxycarbonyl (Boc) groups on azetidine can prevent undesired ring-opening .

Data Contradiction Analysis

Q. Q: How to resolve discrepancies in NMR spectra, such as unexpected peaks?

A: Contaminants or byproducts (e.g., unreacted starting materials or hydrolysis products) are common. Steps include:

- Repurification : Secondary chromatography or recrystallization.

- 2D NMR (COSY, HSQC) : Assigns ambiguous peaks and identifies coupling patterns .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve structural ambiguities by refining atomic positions against diffraction data .

- Mass Spectrometry : HRMS detects low-abundance impurities (e.g., dehalogenated byproducts) .

Advanced Structural Elucidation

Q. Q: What crystallographic methods are suitable for determining this compound’s structure?

A: Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is ideal. Key steps:

- Data Collection : High-resolution (<1.0 Å) data at synchrotron facilities reduces noise.

- Twinned Data Handling : SHELXL’s twin refinement tools (e.g., BASF parameter) correct for crystal twinning .

- Hydrogen Bonding Analysis : Maps interactions between the chloropyrazine and azetidine moieties.

- CIF Validation : Checks for geometric outliers using IUCr standards .

Biological Activity Profiling (Hypothetical)

Q. Q: How to design experiments to evaluate potential bioactivity?

A: While direct data is limited, analogous azetidine derivatives are tested via:

- In Vitro Assays : Target enzymes (e.g., kinases) using fluorescence polarization or FRET.

- Cellular Models : Cytotoxicity screening (MTT assay) in cancer cell lines.

- SAR Studies : Modifying the chloropyrazine substituent (e.g., replacing Cl with CF3) and comparing IC50 values .

Stability and Degradation Pathways

Q. Q: How to assess stability under varying storage conditions?

A:

- Accelerated Stability Studies : Expose to 40°C/75% RH for 1–3 months; monitor degradation via HPLC.

- Photostability : UV-Vis spectroscopy under ICH Q1B guidelines.

- Thermal Analysis : DSC identifies decomposition temperatures.

- Hydrolysis Susceptibility : Test in buffered solutions (pH 1–13) to identify labile bonds (e.g., ester groups) .

Advanced Analog Synthesis Challenges

Q. Q: What are the challenges in synthesizing analogs with alternative heterocycles (e.g., pyrimidine)?

A:

- Reactivity Differences : Pyrimidines require harsher conditions (e.g., higher temps or Pd catalysis) vs. pyrazines.

- Regioselectivity : Competing substitution at multiple positions necessitates directing groups (e.g., nitro or amino).

- Protection Strategies : Boc or Cbz groups prevent azetidine ring degradation during coupling .

Computational Modeling Applications

Q. Q: How can molecular dynamics (MD) simulations aid in studying this compound?

A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.